2-Bromo-4-nitrobenzo[d]thiazole
Description
2-Bromo-4-nitrobenzo[d]thiazole (CAS: 3507-43-5) is a heterocyclic compound with the molecular formula C₇H₃BrN₂O₂S and a molecular weight of 259.08 g/mol . It features a benzothiazole core substituted with bromine at position 2 and a nitro group at position 2. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the nitro group contributes to electron-withdrawing effects, influencing both electronic properties and biological activity. This compound is pivotal in synthesizing derivatives for pharmaceutical and materials science applications due to its versatile reactivity .
Properties
IUPAC Name |
2-bromo-4-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCDEQPSQJUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743924 | |
| Record name | 2-Bromo-4-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-43-5 | |
| Record name | 2-Bromo-4-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Activity
2-Bromo-4-nitrobenzo[d]thiazole and its derivatives have shown promising antimicrobial properties against a variety of pathogens. The structure of thiazole compounds is pivotal in their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
- Antibacterial Activity : A study evaluated several thiazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL, indicating effective bactericidal properties, particularly against S. aureus strains .
- Antifungal Activity : In vitro tests demonstrated that certain derivatives showed significant antifungal activity against azole-resistant strains of Aspergillus fumigatus and Candida auris. For example, compounds with specific substitutions displayed MIC values comparable to standard antifungal agents like fluconazole .
Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | MRSA | 2 | Bactericidal |
| This compound | Candida auris | 8 | Fungicidal |
| This compound | Aspergillus fumigatus | 16 | Fungicidal |
Anticancer Applications
The anticancer potential of this compound has been explored extensively, particularly in the development of novel therapeutic agents targeting various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cells : A range of thiazole derivatives was synthesized and tested for cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines. Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant anticancer activity attributed to specific structural modifications .
- Mechanism of Action : Research indicated that the presence of electron-withdrawing groups on the thiazole ring enhances the cytotoxic effects by disrupting cellular processes in cancer cells. For instance, compounds with methoxy or halogen substitutions demonstrated improved selectivity and potency against targeted cancer types .
Data Table: Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | U251 | 15 | Apoptosis induction |
| Derivative B | WM793 | 25 | Cell cycle arrest |
| Derivative C | HCT-116 | 12 | DNA damage |
Anticonvulsant Properties
Recent studies have also highlighted the anticonvulsant potential of thiazole derivatives, including this compound.
Case Studies
- Anticonvulsant Screening : A series of thiazole-integrated pyrrolidin-2-one derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Compounds showed significant protective effects against seizures, with one derivative achieving a 100% protection rate in tested subjects .
- Structure-Activity Relationship : The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance anticonvulsant efficacy. For instance, the presence of a methoxy group was linked to improved activity profiles .
Data Table: Anticonvulsant Activity
| Compound | Model | Protection Rate (%) | Notable Substituents |
|---|---|---|---|
| Derivative D | PTZ-induced seizures | 100 | Methoxy group |
| Derivative E | PTZ-induced seizures | 75 | Halogen substitution |
Comparison with Similar Compounds
The structural and functional diversity of brominated thiazoles and related heterocycles allows for meaningful comparisons. Below is an analysis of key analogues, emphasizing synthesis, reactivity, electronic properties, and biological relevance.
Key Observations :
- Substituent Effects : Bromine at position 2 (in benzothiazoles) enhances electrophilicity compared to bromine at position 4 (in thiadiazoles). Nitro groups at para positions (e.g., C4 in benzothiazoles) stabilize the ring via resonance, whereas ortho-nitro groups (e.g., C2 in thiadiazoles) increase steric hindrance .
- Synthetic Routes : Brominated thiazoles are often synthesized via halogenation of amine precursors (e.g., using CuBr) or condensation reactions with brominated aromatic acids .
Electronic and Quantum Chemical Properties
highlights quantum parameters (HOMO-LUMO gaps, dipole moments) for thiazole derivatives as corrosion inhibitors. While specific data for 2-bromo-4-nitrobenzo[d]thiazole are unavailable, comparisons can be inferred:
| Compound Type | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reactivity Trend |
|---|---|---|---|---|
| 4-Methyl-5-(2-hydroxyethyl)-thiazole | -6.24 | -1.12 | 4.85 | High nucleophilicity |
| This compound* | Estimated lower HOMO (electron-deficient) | Estimated higher LUMO | ~5–6 D (polar nitro group) | High electrophilicity |
*The nitro and bromine substituents in this compound likely reduce HOMO energy, enhancing its electron-deficient character and suitability for charge-transfer applications .
Stability and Reactivity
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The most common and well-documented approach to synthesize this compound involves the cyclization of appropriately substituted 2-aminothiophenol derivatives. This method typically proceeds as follows:
- Starting Materials: 2-Aminothiophenol or its derivatives.
- Reagents: Bromine and nitric acid are used to introduce the bromine and nitro groups, respectively.
- Conditions: The reaction is conducted under controlled low temperatures (0–5°C) to minimize side reactions such as over-nitration or polybromination.
- Mechanism: The thiol and amino groups undergo intramolecular cyclization forming the benzothiazole ring, while electrophilic substitution introduces bromine and nitro groups at desired positions.
Optimization parameters include solvent choice (polar aprotic solvents like DMF enhance reaction efficiency), reaction time (12–24 hours), and purification steps (column chromatography or recrystallization to achieve >95% purity).
This method typically yields 65–75% of the target compound on a laboratory scale with good reproducibility.
Alternative Synthetic Routes
While the cyclization of 2-aminothiophenol derivatives is predominant, other synthetic approaches have been explored in the broader thiazole chemistry literature:
- Condensation Reactions: Between α-halo carbonyl compounds and thiourea or thioamide derivatives, followed by cyclization and substitution steps.
- Rearrangement of Thiacyanoketones: Heating thioacid and α-thiocyanoketones under acidic conditions to yield mercapto-thiazoles, which can be further functionalized.
- One-Pot Solvent-Free Grinding Reactions: Employing aldehydes, α-bromoketones, and thiasemicarbazide under catalyst-free conditions at room temperature, though these are more common for substituted phenylthiazoles rather than benzo[d]thiazoles specifically.
These alternative methods offer potential routes but require further adaptation for selective bromination and nitration on the benzo[d]thiazole scaffold.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound focuses on maximizing yield and purity while minimizing environmental impact:
- Continuous Flow Reactors: Allow precise control over temperature, reagent addition, and reaction time, reducing side reactions and improving reproducibility.
- Automated Systems: Facilitate consistent bromine and nitric acid dosing, maintaining reaction homogeneity.
- Waste Minimization: Optimized molar ratios of bromine and acid reduce excess reagent use and wastewater generation.
Industrial processes often employ acid aqueous solutions with controlled acid concentrations (2–6% mass fraction) to dissolve starting materials and promote homogeneous reactions. Bromine is added dropwise under cooling (≤10°C) to control the exothermic bromination step.
Reaction Conditions and Parameters
| Parameter | Typical Laboratory Conditions | Industrial Adaptations |
|---|---|---|
| Starting Material | 2-Aminothiophenol derivatives | Same, with higher purity |
| Bromine Addition | Dropwise at 0–5°C | Dropwise under 10°C cooling |
| Nitration Agent | Nitric acid, controlled addition | Controlled acid concentration (3–5%) |
| Solvent | Polar aprotic (e.g., DMF) | Aqueous acidic medium |
| Reaction Time | 12–24 hours | Optimized for continuous flow |
| Purification | Column chromatography or recrystallization | Crystallization and filtration |
| Yield | 65–75% | >75% with process optimization |
Analytical and Characterization Data
Typical characterization includes:
- Melting Point: Consistent with literature values (~147–149°C for related compounds).
- NMR Spectroscopy: Signals corresponding to aromatic protons, bromine-substituted carbons, and nitro-substituted carbons.
- Mass Spectrometry: Molecular ion peaks confirming bromine and nitro substitution.
- Infrared Spectroscopy: Characteristic nitro group stretches (~1500–1600 cm⁻¹) and benzothiazole ring vibrations.
Summary of Research Findings
- The cyclization of 2-aminothiophenol with bromine and nitric acid remains the most reliable method for synthesizing this compound with good yields and purity.
- Precise temperature control and reagent addition rates are critical to avoid side reactions.
- Industrial methods emphasize environmental considerations by optimizing reagent use and employing continuous flow techniques.
- Alternative synthetic routes from the broader thiazole chemistry offer potential but require further development for this specific compound.
- Analytical techniques confirm the successful preparation and purity of the compound, supporting its use as a versatile intermediate in organic synthesis.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-4-nitrobenzo[d]thiazole, and how do reaction conditions influence selectivity?
- Methodological Answer : Sequential functionalization is typically employed. Halogenation (bromination) precedes nitration due to the nitro group's deactivating effect. For bromination:
- Step 1 : Direct bromination of benzo[d]thiazole using CuBr and n-butyl nitrite in acetonitrile at 333 K yields 2-bromo derivatives .
- Step 2 : Nitration is achieved via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Critical Factors : Solvent polarity (e.g., THF vs. acetonitrile) and temperature control ensure regioselectivity. Excess brominating agents may lead to di-substitution .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluent: heptane/ethyl acetate) removes unreacted precursors. Recrystallization from hexane/ethyl acetate mixtures improves purity .
- Validation :
- HPLC : Retention time comparison against standards.
- Spectroscopy : ¹H NMR (δ 8.16 ppm for thiazole protons) and IR (ν ~1476 cm⁻¹ for C-Br stretch) confirm structure .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic/thiazole rings .
- DFT Calculations : Optimize geometry (B3LYP/6-31+G(d)) to predict electronic properties and compare with experimental data .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (theoretical: 285.1 g/mol) .
Advanced Research Questions
Q. How does the nitro group at C4 influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the C5 position. For Suzuki-Miyaura coupling:
- Conditions : Use Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in DMF/H₂O (80°C, 12 h).
- Challenges : Steric hindrance from the nitro group reduces coupling efficiency. Pre-activation via LiBr improves yields (~70%) .
- Case Study : Substitution at C5 with pyridyl groups enhances anticancer activity (IC₅₀: 12 µM vs. HeLa cells) .
Q. What contradictory findings exist regarding halogenation regioselectivity in nitro-substituted thiazoles?
- Methodological Answer : Discrepancies arise from solvent polarity and halogenating agents:
| Reagent | Solvent | Position | Yield | Reference |
|---|---|---|---|---|
| NBS | DMF | C5 | 85% | |
| Br₂ (excess) | THF | C2/C5 | 60% |
- Resolution : Kinetic vs. thermodynamic control. Low temperatures favor C2 bromination, while NBS in DMF targets C5 .
Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?
- Methodological Answer :
- DFT/Molecular Docking : Calculate frontier orbitals (HOMO-LUMO gaps) to predict charge transfer and binding affinity. For example:
- Target : HER2 kinase (PDB: 3PP0).
- Optimization : Introduce electron-donating groups at C5 to enhance π-π stacking with Phe864 .
- QSAR Models : Correlate Hammett constants (σ) of substituents with antimicrobial IC₅₀ values (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
